molecular formula C5H9F3O3 B13529102 1,1,1-Trifluoro-2,2,2-trimethoxyethane

1,1,1-Trifluoro-2,2,2-trimethoxyethane

Cat. No.: B13529102
M. Wt: 174.12 g/mol
InChI Key: YOPRCDRCWXCAMG-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2,2,2-trimethoxyethane is an organic compound with the molecular formula C5H9F3O3. It is characterized by the presence of three fluorine atoms and three methoxy groups attached to an ethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2,2-trimethoxyethane can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CF3CHO+3CH3OHCF3CH(OCH3)2+H2O\text{CF}_3\text{CHO} + 3\text{CH}_3\text{OH} \rightarrow \text{CF}_3\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} CF3​CHO+3CH3​OH→CF3​CH(OCH3​)2​+H2​O

This reaction typically requires mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2,2,2-trimethoxyethane stands out due to its three methoxy groups, which provide unique reactivity and solubility properties. This makes it particularly valuable in applications requiring high lipophilicity and specific chemical reactivity .

Properties

IUPAC Name

1,1,1-trifluoro-2,2,2-trimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O3/c1-9-5(10-2,11-3)4(6,7)8/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPRCDRCWXCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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